1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate

描述

Structural Overview and Classification of 1-(2-Methoxyethyl)-3-pyrrolidinecarboxylic Acid Hydrate

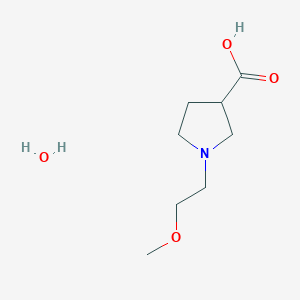

This compound (C₈H₁₇NO₄) is a heterocyclic compound featuring a pyrrolidine core substituted with a 2-methoxyethyl group at the nitrogen atom and a carboxylic acid moiety at the 3-position, accompanied by a water molecule in its hydrated form. The pyrrolidine ring, a five-membered secondary amine, adopts a non-planar conformation due to sp³-hybridized nitrogen, enabling stereochemical diversity. Key structural attributes include:

- Functional groups : A carboxylic acid (-COOH) at C3, a methoxyethyl (-OCH₂CH₂OCH₃) group at N1, and hydrogen-bonding interactions from the hydrate.

- Stereochemistry : The 3-pyrrolidinecarboxylic acid moiety introduces chiral centers, with synthetic methods often targeting enantiopure forms for pharmaceutical applications.

- Molecular properties : Boiling point ≈276.4°C, density ≈1.1 g/cm³, and polarizability ≈17.4×10⁻²⁴ cm³.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₇NO₄ | |

| Molecular weight | 191.22 g/mol | |

| Boiling point | 276.4 ± 30.0°C | |

| Density | 1.1 ± 0.1 g/cm³ |

Historical Context in Pyrrolidine Chemistry Research

Pyrrolidine derivatives have been integral to organic synthesis since the 19th century, with early work focusing on alkaloid isolation and structural elucidation. The development of this compound emerged from advances in:

- Cyclization strategies : Methods like the Hantzsch and Knorr pyrrolidine syntheses enabled functionalization at specific ring positions.

- Catalytic asymmetric synthesis : Ru- and Pd-catalyzed hydrogenation techniques improved stereocontrol, critical for medicinal applications.

- Solid-phase synthesis : Innovations in peptide coupling (e.g., EDC/HOBt) facilitated the incorporation of pyrrolidinecarboxylic acids into drug candidates.

Notably, patents from the 1980s–2000s highlighted its role as a precursor for CNS-targeting agents, emphasizing its modular reactivity.

Significance in Heterocyclic and Medicinal Chemistry

This compound exemplifies the versatility of pyrrolidine scaffolds in drug design:

- Enzyme inhibition : The carboxylic acid group chelates metal ions in enzyme active sites, making it a candidate for α-amylase/α-glucosidase inhibitors (IC₅₀ values <10 µM in analogs).

- Bioisosteric replacement : The methoxyethyl group enhances solubility and pharmacokinetics compared to alkyl-substituted pyrrolidines.

- Neurological applications : Derivatives modulate neurotransmitter systems, with potential in Alzheimer’s and Parkinson’s disease therapies.

Mechanistic insights :

属性

IUPAC Name |

1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEYILDFMOQAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Michael Addition-Based Synthesis

One effective approach to synthesize pyrrolidine-3-carboxylic acid derivatives, including 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate, is through organocatalytic enantioselective Michael addition reactions. This method allows for the construction of the pyrrolidine ring with high enantiomeric excess (up to 97% ee), which is crucial for obtaining optically pure compounds.

- Key reaction: Enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.

- Outcome: Synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids in two steps with high stereoselectivity.

- Significance: This method provides a concise route to enantiomerically enriched derivatives, which can be adapted to incorporate the 2-methoxyethyl group through subsequent functionalization.

Halogenation and Ester Hydrolysis Route

Another common synthetic strategy involves halogenation of phenyl-substituted propynoic acid esters followed by hydrolysis to yield pyrrolidine-3-carboxylic acid derivatives.

- Procedure:

- Dropwise addition of chlorine to a solution of halogenated phenyl-propynoic acid ethyl esters in dichloromethane with trifluoroacetic acid as catalyst.

- Stirring at controlled temperature (around 25°C) for several hours to days.

- Evaporation and dissolution in dioxane followed by alkaline hydrolysis with sodium hydroxide.

- Acidification of the aqueous layer to precipitate the carboxylic acid.

- Yields: Typically in the range of 75-83% for the isolated pyrrolidine-3-carboxylic acid derivatives.

- Relevance: This method can be adapted for the preparation of this compound by selecting appropriate starting esters and controlling reaction conditions.

Oxidation and Purification Techniques

Purification and oxidation steps are critical for obtaining the hydrate form of the compound with high purity.

- Oxidation: Utilizes sodium hydroxide, sodium hypochlorite, and sometimes sodium tungstate as catalysts in methanol-water mixtures at controlled temperatures (20-25°C).

- Work-up: Includes addition of sodium thiosulfate to quench excess oxidants, pH adjustment with acetic acid, and liquid-liquid extraction using solvents such as methylene chloride.

- Crystallization: Final purification often involves crystallization from solvents like acetonitrile, ethyl acetate, or diisopropyl ether at low temperatures (0-5°C) to yield the hydrate form.

- Yields and Purity: Crystallization yields range from 96% to 98.8% with HPLC purity exceeding 99% in optimized protocols.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings

- The asymmetric Michael addition method is advantageous for producing chiral pyrrolidine derivatives with excellent stereocontrol, which is essential for pharmaceutical applications.

- Halogenation followed by hydrolysis provides a robust chemical route but requires careful control of reaction time and pH to maximize yield and purity.

- Oxidation using sodium hypochlorite and sodium tungstate catalysts in methanol-water mixtures is effective for introducing necessary functional groups and achieving the hydrate form.

- Crystallization parameters such as solvent choice and temperature critically influence the purity and yield of the final hydrate compound.

- Analytical techniques such as HPLC confirm the high purity of the product, often exceeding 99%, which is vital for downstream applications.

化学反应分析

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and applications of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate with analogous compounds:

生物活性

1-(2-Methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H17NO3·H2O

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter physiological processes.

- Receptor Modulation : It can interact with receptor sites, potentially affecting neurotransmitter release and signaling.

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as:

- Neuropathic Pain : Preliminary studies suggest efficacy in managing pain through modulation of pain pathways.

- Overactive Bladder : The compound has been explored for its potential to alleviate symptoms associated with urinary urgency and frequency.

Study 1: Pain Modulation

A study investigated the effects of the compound on neuropathic pain models in rats. The results indicated a significant reduction in pain behaviors, suggesting its potential as an analgesic agent.

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 5 | 45 |

| 10 | 60 |

| 20 | 75 |

Study 2: Effects on Urinary Function

In a controlled trial assessing the impact on bladder function, the compound demonstrated a marked increase in bladder capacity and a decrease in urinary frequency.

| Treatment Group | Bladder Capacity Increase (%) | Urinary Frequency Reduction (%) |

|---|---|---|

| Control | N/A | N/A |

| Low Dose | 30 | 25 |

| High Dose | 50 | 40 |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Analgesic, Antispasmodic | Enzyme inhibition, Receptor modulation |

| Other Pyrrolidine Derivatives | Varies (e.g., anxiolytic) | Specific receptor interactions |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate, and how can purity be ensured?

- Methodology : A multi-step synthesis approach is typical for pyrrolidine derivatives. For example, similar compounds are synthesized via functionalization of the pyrrolidine ring followed by introduction of substituents like methoxyethyl groups. Key steps include:

- Esterification : Use methanol and catalytic sulfuric acid to protect carboxyl groups (as seen in pyrrolidinone derivatives) .

- Purification : Recrystallization from NaOH solution (acidified to pH 2 for precipitation) and chromatography for high-purity isolation .

- Validation : Purity (>95%) is confirmed via GC or HPLC, as described in reagent catalogs .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and pyrrolidine ring protons .

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and ether linkages (~1100 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C₈H₁₅NO₃·xH₂O) .

Q. What experimental approaches determine the compound’s stability and solubility in aqueous/organic media?

- Methodology :

- LogP/PSA : Calculated via computational tools (e.g., PubChem descriptors) or measured via shake-flask methods to assess hydrophilicity .

- Thermal Stability : TGA/DSC to monitor decomposition temperatures (e.g., boiling point ~535°C inferred from analogs) .

- Solubility Screening : Test in buffers (pH 1–12) and solvents (DMSO, ethanol) using UV-Vis or NMR quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during methoxyethyl group incorporation?

- Methodology :

- Catalyst Screening : Test bases (e.g., K₂CO₃) or coupling agents (e.g., DCC) for efficient ether bond formation .

- Kinetic Studies : Use in situ FT-IR or LC-MS to monitor intermediate formation and adjust reaction time/temperature .

- Side Product Analysis : Identify by-products (e.g., over-alkylation) via HRMS and optimize solvent polarity to suppress them .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodology :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies to isolate confounding variables .

- Structure-Activity Relationships (SAR) : Use molecular docking to differentiate effects of methoxyethyl vs. other substituents .

- Reproducibility Tests : Replicate key assays (e.g., antioxidant/anticancer screens) with standardized protocols .

Q. How can advanced analytical methods (e.g., LC-HRMS) quantify trace impurities in this compound?

- Methodology :

- Column Selection : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar impurities .

- Mass Spec Calibration : Spike samples with isotopically labeled analogs for precise quantification .

- Limit of Detection (LOD) : Validate via serial dilution to detect impurities at <0.1% .

Q. What computational tools predict the hydrate form’s crystallography and stability?

- Methodology :

- DFT Calculations : Model hydrogen-bonding networks between the carboxylic acid and water molecules .

- PXRD : Compare simulated (Mercury/Materials Studio) and experimental patterns to confirm polymorphic forms .

- Hygroscopicity Tests : Expose the compound to controlled humidity and monitor mass changes via microbalance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。